H-Tbu-Gly-Otbu-HCl chemical structure and properties
H-Tbu-Gly-Otbu-HCl chemical structure and properties
Synonyms: H-L-Tle-OtBu[1]·HCl, L-tert-Leucine tert-butyl ester hydrochloride, (S)-2-Amino-3,3-dimethylbutanoic acid tert-butyl ester hydrochloride.
Executive Summary
H-Tbu-Gly-Otbu[1][2][3][4][5][6]·HCl (CAS: 31556-74-8) is a specialized amino acid derivative serving as a critical chiral building block in modern drug discovery. Chemically, it is the hydrochloride salt of the tert-butyl ester of L-tert-Leucine (also known as L-
This compound is prized for its extreme steric demand . The presence of a tert-butyl group on the side chain (the "Tbu-Gly" or "Tle" moiety) combined with a tert-butyl protecting group on the C-terminus creates a unique "double-bulky" scaffold. This architecture is instrumental in synthesizing HCV protease inhibitors , synthetic cannabinoids , and proteolytically stable peptides , where conformational rigidity and resistance to metabolism are paramount.
Chemical Identity & Physicochemical Properties
The nomenclature "Tbu-Gly" can be ambiguous; in industrial catalogs, it refers to
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride |
| Common Name | H-L-Tle-OtBu[1]·HCl |
| CAS Number | 31556-74-8 |
| Molecular Formula | |
| Molecular Weight | 223.74 g/mol |
| Melting Point | 162–165 °C (crystalline solid) |
| Solubility | Soluble in MeOH, EtOH, DMF, DMSO; Sparingly soluble in water |
| pKa (Predicted) | ~7.97 (amine) |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | L-isomer (S-configuration) |
Structural Significance in Medicinal Chemistry
The value of H-Tbu-Gly-Otbu[3][4]·HCl lies in its structural rigidity .
-
The "Thorpe-Ingold" Effect: The bulky tert-butyl side chain restricts the rotation of the peptide backbone (
and angles). When incorporated into a drug molecule, this locks the bioactive conformation, often increasing potency by reducing the entropy penalty upon binding to a target protein. -
Metabolic Stability: The steric bulk around the
-carbon protects the adjacent amide and ester bonds from enzymatic hydrolysis by peptidases. This is a key strategy in extending the half-life of peptide-based drugs. -
Orthogonal Protection: The C-terminal tert-butyl ester (OtBu) is acid-labile (cleaved by TFA/HCl) but stable to base (piperidine), allowing for Fmoc-based solid-phase peptide synthesis (SPPS).
Synthesis & Manufacturing Protocols
Synthesizing sterically hindered esters like H-Tle-OtBu is challenging. Standard Fischer esterification (Alcohol + Acid) often fails due to the bulky side chain preventing nucleophilic attack. The industrial standard relies on acid-catalyzed transesterification or isobutylene addition .
Protocol: Perchloric Acid-Catalyzed Transesterification
Note: This method avoids the use of hazardous isobutylene gas.
Reagents:
-
L-tert-Leucine (Starting Material)
-
Perchloric Acid (HClO
, 70%) or concentrated H SO (Catalyst)
Step-by-Step Workflow:
-
Slurry Formation: Suspend L-tert-Leucine (1.0 eq) in tert-butyl acetate (excess, ~20 vol).
-
Catalyst Addition: Cool the mixture to 0°C. Dropwise add HClO
(1.5 eq). Caution: Perchlorates are explosive; handle with extreme care. -
Reaction: Allow to warm to ambient temperature (20-25°C). Stir for 24–48 hours. The bulky nature of the substrate requires prolonged reaction times.
-
Quench & Extraction: Wash the organic phase with water, then 1M HCl to remove unreacted amino acid.
-
Neutralization: Adjust aqueous phase pH to ~9 with K
CO . Extract with Dichloromethane (DCM). -
Salt Formation: Treat the DCM layer with HCl in dioxane/ether to precipitate the H-Tbu-Gly-Otbu·HCl salt.[2][9][10]
-
Isolation: Filter and dry the white precipitate.
Visualization: Synthesis Pathway
Figure 1: Acid-catalyzed transesterification route for the synthesis of H-Tbu-Gly-Otbu·HCl, overcoming steric hindrance via activated acetate donors.
Applications in Drug Development
HCV Protease Inhibitors
The tert-leucine moiety is a hallmark of "previr" drugs (e.g., Telaprevir , Boceprevir ). The bulky lipophilic group fits precisely into the S1 hydrophobic pocket of the NS3/4A serine protease of the Hepatitis C virus. H-Tbu-Gly-Otbu·HCl is used as the starting material to introduce this chiral center during the convergent synthesis of the inhibitor backbone.
Synthetic Cannabinoids (SAR Studies)
Recent structure-activity relationship (SAR) studies on synthetic cannabinoid receptor agonists (SCRAs) like ADB-BUTINACA have utilized H-Tbu-Gly-Otbu[3]·HCl. The "ADB" prefix specifically denotes an A mino-D imethyl-B utane linker (derived from tert-leucine amide).
-
Mechanism: The tert-butyl group provides high affinity for CB1/CB2 receptors due to optimal filling of the lipophilic receptor pocket.
-
Utility: Researchers use H-Tbu-Gly-Otbu[1][3]·HCl to synthesize analogs for forensic standards and toxicological screening.
Handling, Stability, and Analytics
Storage & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.
-
Shelf Life: Stable for >2 years if kept dry. Hydrolysis of the tert-butyl ester can occur if exposed to strong acids and moisture simultaneously.
Analytical Verification (NMR)
To verify the identity of H-Tbu-Gly-Otbu·HCl, look for these characteristic signals in
-
Side Chain tBu: A strong singlet (
ppm, 9H) corresponding to the C(CH ) of the tert-leucine side chain. -
Ester tBu: A second strong singlet (
ppm, 9H) corresponding to the ester protecting group. -
Alpha-Proton: A singlet or doublet (
ppm, 1H). Note: In tert-leucine, the -proton often appears as a singlet because there are no -hydrogens to couple with.
References
-
ChemicalBook. (2024). H-TBU-GLY-OTBU HCL Product Properties and Synthesis.
-
Banerjee, A., et al. (2016). Structure-Activity Relationships of Synthetic Cannabinoid Receptor Agonists: The Role of the tert-Leucine Motif. RSC Medicinal Chemistry.
-
Sigma-Aldrich. (2024). H-tBu-Gly-OtBu hydrochloride Product Specification.
-
Thieme Connect. (2009). Efficient Synthesis of tert-Butyl Esters of Amino Acids using tert-Butyl Acetate. Synlett.
-
PubChem. (2024).[10] Compound Summary: L-tert-Leucine tert-butyl ester hydrochloride.
Sources
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- 2. pschemicals.com [pschemicals.com]
- 3. eontrading.uk [eontrading.uk]
- 4. CAS 31556-74-8 L-alpha-tert-Butylglycine-tert-butyl ester hydrochloride 31556748 | Chemical e-data Search [en.chem-edata.com]
- 5. H-TBU-GLY-OTBU HCL synthesis - chemicalbook [chemicalbook.com]
- 6. H-TBU-GLY-OTBU HCL, CasNo.31556-74-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. tert-Butyl acetate | 540-88-5 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]
